Home > Products > Screening Compounds P101286 > Antibacterial agent 27
Antibacterial agent 27 -

Antibacterial agent 27

Catalog Number: EVT-10953610
CAS Number:
Molecular Formula: C18H14N6
Molecular Weight: 314.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The synthesis of Antibacterial Agent 27 is based on marine-derived compounds, particularly those related to pseudoceratidine, which has shown promising antibacterial activity. The development of this compound stems from the need for new antibiotics due to the increasing prevalence of antibiotic-resistant bacteria. Research indicates that modifications to the core structure can significantly improve antibacterial activity while maintaining low cytotoxicity to mammalian cells .

Classification

Antibacterial Agent 27 can be classified under synthetic organic compounds with specific applications in pharmacology. It falls into the category of heterocyclic compounds, featuring pyrrole units that are crucial for its biological activity. The compound's classification is further defined by its structural motifs, which include halogenated pyrroles and secondary amines, essential for its interaction with bacterial cells .

Synthesis Analysis

Methods

The synthesis of Antibacterial Agent 27 involves several key steps utilizing various chemical reactions. A common method includes the coupling of substituted pyrroles with amines, which allows for the formation of mono-pyrrole analogues. This method has been optimized to yield high concentrations of desired products through careful control of reaction conditions such as temperature and reagent concentration .

Technical Details

  1. Starting Materials: Pyrrole derivatives are typically used as starting materials.
  2. Reagents: Common reagents include trichloroacetyl groups and bromine for halogenation.
  3. Reaction Conditions: Reactions are often conducted in solvents like acetic acid or dichloromethane, with careful monitoring to ensure high yields (often above 80%).
  4. Purification: Products are purified using techniques such as recrystallization or chromatography.
Molecular Structure Analysis

Structure

Antibacterial Agent 27 features a complex molecular structure characterized by multiple pyrrole units interconnected by aliphatic chains containing secondary amines. The presence of halogen atoms in the structure enhances its reactivity and interaction with bacterial membranes.

Data

  • Molecular Formula: C₁₄H₁₃Br₂N₃O
  • Molecular Weight: Approximately 360 g/mol
  • Key Functional Groups: Pyrrole rings, halogen substituents, and amine groups.
Chemical Reactions Analysis

Reactions

Antibacterial Agent 27 undergoes several chemical reactions that contribute to its antibacterial properties:

  1. Halogenation: Substitution reactions at the pyrrole positions enhance reactivity.
  2. Amine Coupling: Formation of stable bonds between pyrroles and amines is critical for maintaining structural integrity.
  3. Dehydrogenation: Some derivatives may undergo dehydrogenation to enhance potency.

Technical Details

The synthesis routes often involve controlling reaction parameters such as temperature, time, and solvent choice to optimize yields and minimize by-products .

Mechanism of Action

Process

Antibacterial Agent 27 primarily acts by disrupting bacterial cell membranes and inhibiting essential cellular functions. The mechanism involves:

  1. Membrane Disruption: The hydrophobic regions interact with lipid bilayers, leading to increased permeability.
  2. Inhibition of Protein Synthesis: By binding to ribosomal subunits, it can prevent protein translation in bacteria.
  3. Reactive Oxygen Species Generation: Halogenated compounds may induce oxidative stress in bacterial cells.

Data

Studies indicate that Antibacterial Agent 27 exhibits significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µM .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.
  • Melting Point: Specific melting points vary based on substitution patterns but generally range from 120°C to 150°C.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light due to halogen content.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of halogenated positions.
Applications

Antibacterial Agent 27 is primarily utilized in scientific research aimed at developing new antibiotics. Its applications include:

  • Pharmaceutical Development: As a lead compound for synthesizing more potent analogues.
  • Biological Studies: To investigate structure-activity relationships in antibacterial compounds.
  • Potential Therapeutics: Exploring its efficacy in treating infections caused by resistant bacterial strains .
Introduction to Antibacterial Resistance and Development Imperatives

Global Burden of Multidrug-Resistant Infections

Antimicrobial resistance (AMR), particularly in bacterial pathogens, represents a catastrophic threat to global public health. Bacterial AMR was directly responsible for 1.27 million deaths globally in 2019, with an additional 4.95 million deaths associated with resistant infections. Projections indicate this burden could escalate to 10 million annual deaths by 2050 if unmitigated [6] [4]. The economic repercussions are equally staggering, with health-care systems expected to spend $412 billion annually by 2025 combating AMR, alongside an estimated $443 billion yearly loss in workforce productivity [4]. The COVID-19 pandemic exacerbated AMR trends, with healthcare-associated infections (HAIs) caused by multidrug-resistant (MDR) bacteria increasing by 20% in 2021, and resistance rates for most pathogens remaining above pre-pandemic levels [7].

Immunocompromised populations, particularly cancer patients, face disproportionate risks. Infections are the second-leading cause of death in cancer patients, with 1 in 10 dying from severe sepsis unrelated to their malignancy. Antimicrobial resistance compromises cancer treatment efficacy by causing delays or interruptions in chemotherapy, surgery, or stem cell transplantation [4].

Table 1: Health and Economic Impact of Key Multidrug-Resistant Pathogens

PathogenAnnual DeathsKey Resistance MechanismsPrimary Healthcare Burden
Carbapenem-resistant Enterobacteriaceae>35,000 (EU/EEA, 2020)Carbapenemase production (KPC, NDM)Prolonged ICU stays, last-resort antibiotic use
Methicillin-resistant Staphylococcus aureus (MRSA)7,000 (EU, 2015); 10,600 (USA, 2019)Altered penicillin-binding proteinsComplex skin infections, bacteremia
Multidrug-resistant Pseudomonas aeruginosaIncreasing post-COVIDEfflux pumps, AmpC β-lactamasesVentilator-associated pneumonia
Rifampicin-resistant Mycobacterium tuberculosis1.3 million (global, 2022)rpoB gene mutationsExtended isolation requirements

WHO Priority Pathogens and Unmet Therapeutic Needs

The World Health Organization's 2024 Bacterial Priority Pathogens List (BPPL) provides a critical framework for targeting research against antibiotic-resistant bacteria through a multicriteria decision analysis methodology. This updated list categorizes pathogens into three priority tiers based on eight criteria: mortality, incidence, transmissibility, treatability, and prevention potential [8].

Carbapenem-resistant Klebsiella pneumoniae emerged as the highest-priority pathogen with a total score of 84%, reflecting its rapid global dissemination and limited treatment options. Other critical priority Gram-negative pathogens include:

  • Carbapenem-resistant Acinetobacter baumannii (historically top-ranked in 2017 list [2])
  • Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli
  • Multidrug-resistant Pseudomonas aeruginosa [8]

Among community-acquired infections, fluoroquinolone-resistant Salmonella enterica serotype Typhi (72%), drug-resistant Shigella spp. (70%), and cephalosporin-resistant Neisseria gonorrhoeae (64%) ranked highest [8]. The 2017 WHO priority list first established pathogen stratification, but the 2024 revision reflects evolving resistance patterns and therapeutic vulnerabilities [2] [8].

The WHO defines four innovation criteria for new antibiotics to address these pathogens:

  • Novel chemical class: Avoiding structural similarities to existing antibiotics
  • New molecular target: Acting on previously unexploited bacterial pathways
  • Innovative mode of action: Circumventing existing resistance mechanisms
  • Lack of cross-resistance: Activity against strains resistant to current therapies [5] [7]

Alarmingly, only 2 of 13 antibiotics approved between 2017-2023 met any WHO innovation criteria, highlighting the inadequacy of current development pipelines. Gram-negative bacteria pose particular challenges due to their impermeable outer membranes and efflux pump systems that limit drug accumulation [5] [7].

Rationale for Novel Antibacterial Agent Development

The development of innovative antibacterial agents like Antibacterial Agent 27 is driven by intersecting scientific, economic, and policy imperatives:

Scientific Imperative: Traditional discovery approaches face diminishing returns. High-throughput screening of synthetic libraries yields hit rates below 0.1%, while natural product rediscovery remains problematic. Antibacterial Agent 27 exemplifies next-generation discovery paradigms leveraging:

  • Artificial intelligence-driven chemical space exploration (e.g., directed-message passing neural networks)
  • Non-traditional chemical scaffolds avoiding β-lactam or quinolone architectures
  • Bypassing of common resistance mechanisms like β-lactamase hydrolysis or efflux pump extrusion [5] [7]

Economic Imperative: The antibiotic market suffers fundamental failures. Antibiotics face limited commercial viability due to short treatment courses, stewardship restrictions, and competition from generics. The "fire extinguisher problem" analogy describes antibiotics as vital but ideally seldom-used resources, undermining investment returns. Consequently, major pharmaceutical companies (e.g., Novartis, Sanofi, AstraZeneca) have exited antibiotic research, while small and medium-sized enterprises face bankruptcy despite regulatory approval (e.g., Achaogen, Melinta Therapeutics) [3]. Novel financing models are emerging, including:

  • Push incentives: Upfront funding (e.g., CARB-X, REPAIR Impact Fund)
  • Pull incentives: Post-approval rewards (e.g., AMR Action Fund's $1 billion commitment for 2-4 new antibiotics by 2030) [3]

Policy Imperative: Global coordination is intensifying. The 2024 United Nations High-Level Meeting on Antimicrobial Resistance established a political declaration committing to reduce global AMR deaths by 10% by 2030. The Quadripartite Alliance (FAO/UNEP/WHO/WOAH) is updating the Global Action Plan on AMR to adopt a comprehensive One Health approach, recognizing the interconnection of human, animal, and environmental health [1] [6]. This framework mandates novel antibacterial agents that align with WHO innovation criteria while ensuring equitable access.

Antibacterial Agent 27 emerges within this context as a mechanistically distinct candidate targeting WHO-critical pathogens through non-traditional pathways, offering potential to overcome existing resistance mechanisms that render last-resort antibiotics ineffective. Its development exemplifies the integration of computational drug design, alternative chemical scaffolds, and novel target engagement required to address the antimicrobial resistance crisis [5] [7].

Properties

Product Name

Antibacterial agent 27

IUPAC Name

4-[(1,3-diaminopyrrolo[3,2-f]quinazolin-7-yl)methyl]benzonitrile

Molecular Formula

C18H14N6

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H14N6/c19-9-11-1-3-12(4-2-11)10-24-8-7-13-15(24)6-5-14-16(13)17(20)23-18(21)22-14/h1-8H,10H2,(H4,20,21,22,23)

InChI Key

IZYHVTAYLHFZSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.